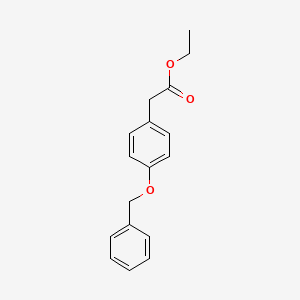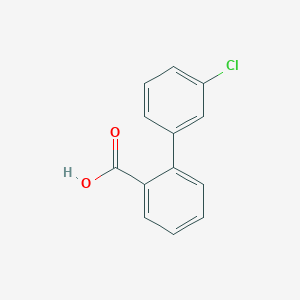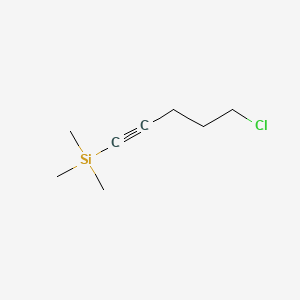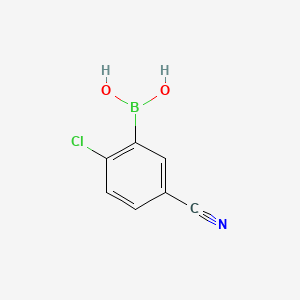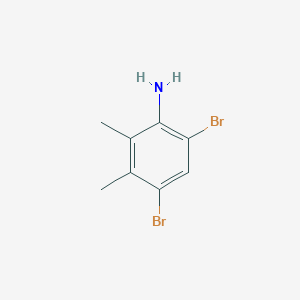
4,6-Dibromo-2,3-dimethylaniline
説明
4,6-Dibromo-2,3-dimethylaniline (DBDMA) is an organic compound that belongs to the class of anilines. It is used in various scientific research applications due to its unique properties. DBDMA is synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
Electrochemical Studies
One significant area of research application for 4,6-Dibromo-2,3-dimethylaniline is in electrochemical studies. Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of compounds similar to 4,6-Dibromo-2,3-dimethylaniline, such as 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, in aqueous sulfuric acid solutions. Their study, conducted using a platinum electrode, provides insights into the oxidation processes of these compounds, which can be relevant to understanding the behavior of 4,6-Dibromo-2,3-dimethylaniline in similar contexts (Arias, Brillas & Costa, 1990).
DNA Adduct Formation
Gonçalves, Beland, and Marques (2001) investigated the formation of DNA adducts by 2,6-dimethylaniline, a compound structurally related to 4,6-Dibromo-2,3-dimethylaniline. Their research is crucial in understanding how such compounds interact with DNA, which can have implications for the study of mutagenicity and carcinogenicity (Gonçalves, Beland & Marques, 2001).
Molecular Structure Analysis
Huang, Du, Liu, and Che (2013) conducted a study on a compound resulting from the condensation reaction of 4,6-Dibromo-2,3-dimethylaniline, offering valuable insights into its molecular structure. This kind of research is essential for understanding the physical and chemical properties of such compounds (Huang, Du, Liu & Che, 2013).
Metabolic Studies
Boyland and Sims (1959) analyzed the metabolism of 3,4-dimethylaniline in rats, a study relevant for understanding the metabolic pathways of similar compounds like 4,6-Dibromo-2,3-dimethylaniline. Such research helps in elucidating the biological interactions and transformations of these compounds in living organisms (Boyland & Sims, 1959).
Environmental and Chemical Engineering
Masomboon, Ratanatamskul, and Lu (2009) explored the chemical oxidation of 2,6-dimethylaniline in the Fenton process. This study is significant for understanding the environmental implications and potential applications of similar compounds in waste treatment and chemical engineering (Masomboon, Ratanatamskul & Lu, 2009).
作用機序
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4,6-Dibromo-2,3-dimethylaniline involves several steps. It starts with a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is the meta directing group in this process .
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways depending on their specific chemical structure and the biological context .
Pharmacokinetics
The properties of aniline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromo-2,3-dimethylaniline. These factors can include temperature, pH, and the presence of other substances that can interact with the compound .
特性
IUPAC Name |
4,6-dibromo-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQVLGRKLJUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379136 | |
| Record name | 4,6-dibromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dimethylaniline | |
CAS RN |
22364-27-8 | |
| Record name | 4,6-dibromo-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dihedral angle reported for the title compound?
A1: The dihedral angle of 78.3° between the benzene ring and the 1,4-diazabutadiene plane in the title compound, 4,6-Dibromo-N-{3-[(4,6-dibromo-2,3-dimethylphenyl)imino]butan-2-ylidene}-2,3-dimethylaniline, suggests a significant degree of twisting between these two planar units []. This information is important for understanding the compound's overall conformation and potential for interactions with other molecules.
Q2: Were there any intermolecular interactions observed in the crystal structure of the title compound?
A2: The research states that neither hydrogen bonding nor aromatic stacking interactions were observed in the crystal structure of the title compound []. This suggests that the molecules pack in the solid state primarily due to van der Waals forces.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



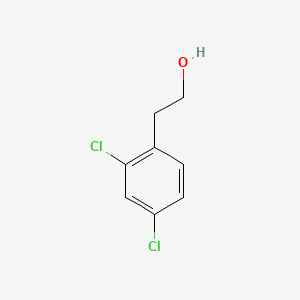
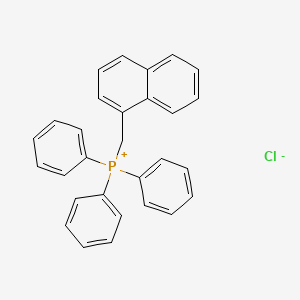
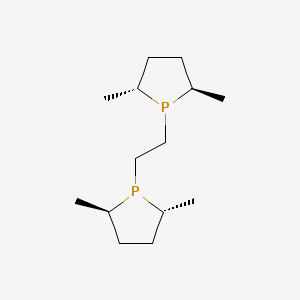


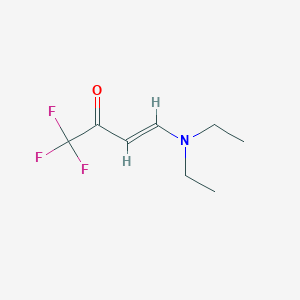
![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)

